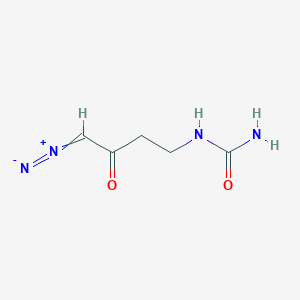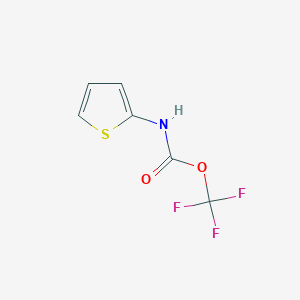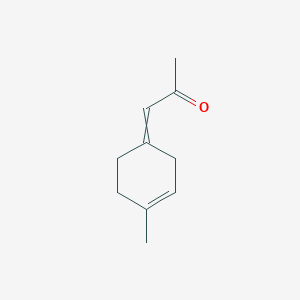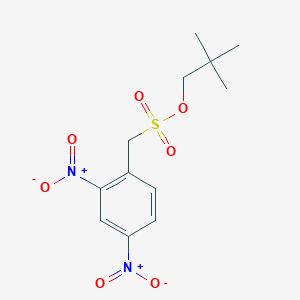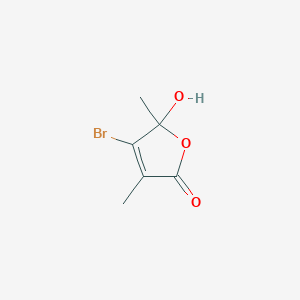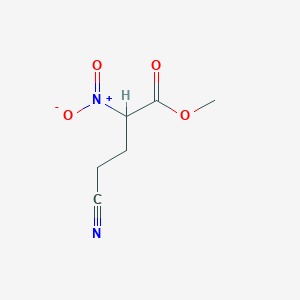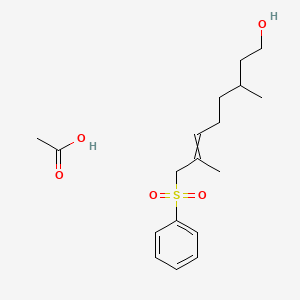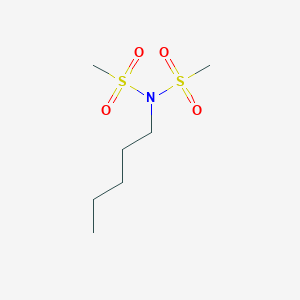
2,4,5-Trimethyl-3-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS It is a derivative of phenol, characterized by the presence of three methyl groups and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
2,4,5-Trimethyl-3-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes and interfering with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethylphenol: Lacks the methylsulfanyl group, resulting in different chemical properties.
3,4,5-Trimethylphenol: Similar structure but with different substitution patterns on the benzene ring.
2,3,5-Trimethylphenol: Another isomer with distinct chemical behavior.
Uniqueness
2,4,5-Trimethyl-3-(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.
Propriétés
Numéro CAS |
89711-25-1 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
2,4,5-trimethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-6-5-9(11)8(3)10(12-4)7(6)2/h5,11H,1-4H3 |
Clé InChI |
VGGZSJGSTVGGJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)SC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
